molecular formula C9H18Cl2N2O2 B13917981 ethyl (1S,2R,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride

ethyl (1S,2R,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride

Cat. No.: B13917981
M. Wt: 257.15 g/mol
InChI Key: WRRIKIXGCXUIKI-ZEQLNYICSA-N
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Description

Ethyl (1S,2R,5R)-3,8-diazabicyclo[321]octane-2-carboxylate;dihydrochloride is a complex organic compound that belongs to the class of diazabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S,2R,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method provides high diastereo- and enantioselectivities, making it a preferred route for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of chiral catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2R,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl (1S,2R,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl (1S,2R,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1S,2R,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate is unique due to its specific stereochemistry and the presence of two nitrogen atoms in its bicyclic structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers higher selectivity and specificity in its interactions with molecular targets, enhancing its potential as a research tool and therapeutic agent.

Properties

Molecular Formula

C9H18Cl2N2O2

Molecular Weight

257.15 g/mol

IUPAC Name

ethyl (1S,2R,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride

InChI

InChI=1S/C9H16N2O2.2ClH/c1-2-13-9(12)8-7-4-3-6(11-7)5-10-8;;/h6-8,10-11H,2-5H2,1H3;2*1H/t6-,7+,8-;;/m1../s1

InChI Key

WRRIKIXGCXUIKI-ZEQLNYICSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H]2CC[C@@H](N2)CN1.Cl.Cl

Canonical SMILES

CCOC(=O)C1C2CCC(N2)CN1.Cl.Cl

Origin of Product

United States

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